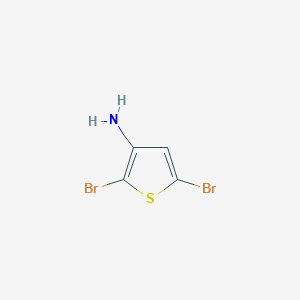

2,5-Dibromothiophen-3-amine

Description

Significance of Thiophene (B33073) Core in Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a pivotal role in organic chemistry. vaia.com Its structure, featuring a planar, aromatic ring, imparts significant stability. vaia.comwikipedia.org This aromaticity, arising from the delocalization of six pi electrons, makes thiophene and its derivatives resemble benzene (B151609) in many of their reactions. vaia.comwikipedia.org Thiophenes are crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. wikipedia.orgrsc.org Notably, the thiophene ring can often replace a benzene ring in biologically active compounds without a loss of activity, a principle known as bioisosterism. wikipedia.orgcognizancejournal.com This is exemplified in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org Furthermore, polythiophenes, polymers derived from thiophene, are recognized for their electronic properties and find use in organic semiconductors and solar cells. vaia.com The versatility and stability of the thiophene core make it an indispensable component in the development of new materials and therapeutic agents. vaia.commdpi.comespublisher.com

Role of Halogenated Thiophenes in Synthetic Transformations

The introduction of halogen atoms onto the thiophene ring significantly enhances its synthetic utility. nih.gov Halogenated thiophenes serve as versatile intermediates in a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. sciforum.netbiosynth.com The bromine atoms in compounds like 2,5-dibromothiophene (B18171) act as reactive handles, allowing for selective functionalization at specific positions on the thiophene ring. biosynth.comchemimpex.com This controlled reactivity is crucial in multi-step syntheses where precise molecular design is required. sciforum.net

For instance, 2,5-dibromothiophene is a key starting material for the synthesis of poly(2,5-thienylene) through debromination polymerization. chemicalbook.com It is also widely used in palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. pubcompare.ai These reactions are instrumental in creating conjugated polymers and other advanced materials with tailored electronic and optical properties for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. chemimpex.compubcompare.aiguidechem.com The ability to selectively replace the bromine atoms allows chemists to introduce a wide range of functional groups, thereby fine-tuning the properties of the final product. nih.govconicet.gov.ar

Importance of Amino Functionality in Heterocyclic Scaffolds

The amino group is a vital functional group in heterocyclic chemistry, largely due to its nucleophilic nature and its presence in a vast number of biologically active molecules. researchgate.netnih.gov Amino acids, the building blocks of proteins, are prime examples of the fundamental role of the amino group in nature. researchgate.net In the context of heterocyclic scaffolds, the amino group can direct the regioselectivity of reactions and participate in the formation of new rings, leading to the synthesis of fused heterocyclic systems. mdpi.com

The presence of an amino group can significantly influence the electronic properties of the heterocyclic ring, often enhancing its reactivity and biological activity. nih.gov For example, 2-aminothiophenes are important intermediates in the dyestuff industry and are precursors to many pharmacologically active compounds. espublisher.comresearchgate.net The amino group's ability to form hydrogen bonds is also crucial for molecular recognition and binding to biological targets. mdpi.com

Contextualizing 2,5-Dibromothiophen-3-amine within Advanced Organic Synthesis

This compound combines the key features of a stable aromatic thiophene core, the reactive handles of two bromine atoms, and the versatile amino functionality. This unique combination makes it a highly valuable and specialized building block in advanced organic synthesis. rushim.ru The strategic placement of the amino group at the 3-position and the bromine atoms at the 2- and 5-positions allows for a programmed and sequential series of reactions.

Chemists can exploit the different reactivities of the C-Br and C-N bonds to selectively introduce substituents. For example, the bromine atoms can be utilized in cross-coupling reactions to build up a larger molecular framework, while the amino group can be acylated, alkylated, or used as a directing group for further substitutions on the thiophene ring. This level of control is essential for the synthesis of highly complex and functionalized molecules with specific three-dimensional structures and properties, which are often required for applications in medicinal chemistry, materials science, and electronics. chemimpex.compubcompare.aiguidechem.com

Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2NS |

|---|---|

Molecular Weight |

256.95 g/mol |

IUPAC Name |

2,5-dibromothiophen-3-amine |

InChI |

InChI=1S/C4H3Br2NS/c5-3-1-2(7)4(6)8-3/h1H,7H2 |

InChI Key |

RAKUSQRSIAROQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1N)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromothiophen 3 Amine and Its Precursors

Synthesis of Key Halogenated Thiophene (B33073) Intermediates

The foundational step in synthesizing 2,5-Dibromothiophen-3-amine is the preparation of 2,5-dibromothiophene (B18171). This intermediate serves as the scaffold upon which further functionalization occurs.

Selective Bromination of Thiophene to 2,5-Dibromothiophene

The selective introduction of bromine atoms at the 2 and 5 positions of the thiophene ring is a critical transformation. Thiophene is highly activated towards electrophilic substitution, making controlled halogenation essential to avoid over-bromination.

A widely employed and effective method for the dibromination of thiophene involves the use of N-Bromosuccinimide (NBS). This reagent offers a milder and more selective alternative to elemental bromine. The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), often in the dark to prevent radical side reactions. researchgate.net Using two equivalents of NBS allows for the selective bromination at the α-positions (2 and 5) of the thiophene ring, yielding 2,5-dibromothiophene in high yields. researchgate.net One reported procedure using NBS for the bromination of thiophene resulted in a 91% yield of the desired product. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have investigated the mechanisms of bromination between thiophenes and NBS, providing insights into the reaction pathways and the factors governing regioselectivity. researchgate.net The reaction conditions can be optimized to achieve high yields, with some protocols reporting yields greater than 90%. thieme-connect.com

| Reactants | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiophene | N-Bromosuccinimide (2 equiv.) | N,N-dimethylformamide (DMF) | Dark | 2,5-Dibromothiophene | High | researchgate.net |

| Thiophene | N-Bromosuccinimide (NBS) | Not specified | Not specified | 2,5-Dibromothiophene | 91% | researchgate.net |

| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temperature | 3-Bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.com |

While NBS is a preferred reagent, other methods for the synthesis of 2,5-dibromothiophene have been developed. Direct bromination using elemental bromine can be effective, though it may be less selective. One procedure involves adding bromine to a mixture of thiophene and benzene (B151609), followed by treatment with sodium hydroxide (B78521) in ethanol (B145695) to yield 2,5-dibromothiophene. prepchem.com Another approach utilizes bromine in 48% hydrobromic acid to achieve high yields of the desired product. thieme-connect.com

A fast and convenient method for the bromination of thiophenes using NBS under ultrasonic irradiation has also been reported, highlighting the influence of the solvent and substrate structure on the reaction yield. researchgate.net

Functionalization at the 3-Position of Dibromothiophene

With 2,5-dibromothiophene in hand, the next crucial step is the introduction of a functional group at one of the vacant β-positions (3 or 4). This sets the stage for the eventual formation of the amine group.

Nitration of 2,5-dibromothiophene is a common strategy to introduce a nitrogen-containing functionality. The resulting 2,5-dibromo-3-nitrothiophene (B1588099) is a key precursor to this compound, as the nitro group can be readily reduced to an amine.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. scispace.com More specifically, a mixture of concentrated sulfuric acid and fuming sulfuric acid can be used, to which 2,5-dibromothiophene is added, followed by the slow addition of concentrated nitric acid at low temperatures. guidechem.com This method allows for the regioselective introduction of a single nitro group at the 3-position. Under more forcing conditions, dinitration can occur to produce 2,5-dibromo-3,4-dinitrothiophene (B14878). researchgate.netguidechem.com

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,5-Dibromothiophene | Concentrated Nitric Acid / Sulfuric Acid | Not specified | 2,5-Dibromo-3-nitrothiophene | scispace.com |

| 2,5-Dibromothiophene | Concentrated Nitric Acid / Concentrated Sulfuric Acid / Fuming Sulfuric Acid | Below 30°C | 2,5-Dibromo-3,4-dinitrothiophene | guidechem.com |

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile tool for the functionalization of halogenated thiophenes, including the formation of new carbon-carbon bonds at the C-3 position. While not a direct route to the amine, these methods are crucial for creating a wide range of substituted thiophene derivatives.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For instance, 2,5-dibromo-3-hexylthiophene (B54134) has been successfully coupled with various aryl-boronic acids to synthesize 2,5-biaryl-3-hexylthiophenes. nih.govump.edu.my Optimal conditions for these reactions often involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium phosphate. nih.gov The choice of solvent can also significantly impact the reaction yield, with mixtures like 1,4-dioxane (B91453) and water often providing good results due to the solubility of the aryl-boronic acids. nih.gov

The Stille cross-coupling reaction, which utilizes organotin reagents, is another valuable method. wikipedia.orgorganic-chemistry.org For example, 2,5-dibromo-3,4-dinitrothiophene can undergo a Stille coupling with 2-(tributylstannyl)thiophene (B31521) in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ to form more complex conjugated thiophene oligomers. researchgate.netsigmaaldrich.com

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Aryl-boronic acids | Pd(PPh₃)₄ | Potassium phosphate | Suzuki-Miyaura | 2,5-Biaryl-3-hexylthiophenes | nih.gov |

| 2,5-Dibromothiophene | 4-Cyanophenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Suzuki-Miyaura | 4,4'-Thiene-2,5-diyldibenzonitrile | nih.gov |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | KOH | Suzuki-Miyaura | 2,5-Diisopropenylthiophene | rsc.org |

| 2,5-Dibromo-3,4-dinitrothiophene | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | Not applicable | Stille | Conjugated thiophene oligomers | researchgate.netsigmaaldrich.com |

Electrochemical Functionalization Approaches

Electrochemical methods offer a pathway for the functionalization of thiophene rings under mild conditions, often avoiding the need for harsh reagents. nih.gov The electrochemical bromination of thiophenes, for instance, can be achieved using ammonium (B1175870) bromide in either batch or continuous-flow conditions. researchgate.net This approach is particularly useful for selectively introducing bromine atoms onto the thiophene ring. While direct electrochemical amination is less common, electrochemical techniques are highly relevant for creating functionalized precursors. For example, electrosynthesis can be used to prepare various substituted thiophenes that can later undergo amination. acs.orgwikipedia.orgdtic.mil The process involves the oxidation of the thiophene monomer at an electrode surface, which can then react with nucleophiles present in the electrolyte solution. acs.org The precise control over reaction potential allows for a degree of selectivity in the functionalization.

| Method | Reagents | Key Features | Reference |

| Electrochemical Bromination | Thiophene, NH₄Br | Can be performed in batch or continuous-flow; selective for 2-position in substituted thiophenes. | researchgate.net |

| Electropolymerization/Functionalization | Thiophene monomers, Nucleophiles | Allows for the introduction of functional groups under mild conditions during polymer synthesis. | acs.orgwikipedia.org |

| Electrochemical Synthesis of Benzothiophenes | Sulfonhydrazides, Internal Alkynes | Avoids transition metal catalysts and stoichiometric oxidants. | nih.gov |

Strategies for Amine Group Introduction

The introduction of the amine group at the 3-position of the 2,5-dibromothiophene ring is a critical step and can be accomplished through several distinct strategies.

A common and effective method for introducing an amine group onto an aromatic ring is through the reduction of a nitro precursor. This process involves two main steps: the nitration of 2,5-dibromothiophene to yield 2,5-dibromo-3-nitrothiophene, followed by the reduction of the nitro group.

The nitration of 2,5-dibromothiophene can be achieved using a mixture of concentrated nitric and sulfuric acids. researchgate.net Once the nitro precursor, 2,5-dibromo-3-nitrothiophene, is synthesized and isolated, the nitro group can be reduced to the target primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C), is a widely used method. frontiersin.org Other reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are also effective for this type of reduction. The general process for reducing aromatic nitro compounds to amines is a well-established transformation in organic synthesis. google.com

| Step | Reactants | Reagents | Product | Reference |

| Nitration | 2,5-Dibromothiophene | Conc. HNO₃, Conc. H₂SO₄ | 2,5-Dibromo-3-nitrothiophene | researchgate.net |

| Reduction | 2,5-Dibromo-3-nitrothiophene | H₂, Pd/C or SnCl₂/HCl or Fe/CH₃COOH | This compound | frontiersin.orggoogle.com |

Direct amination involves the substitution of a halogen on the thiophene ring with an amine group. This typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. In the case of 2,5-dibromothiophene, the ring is not sufficiently electron-deficient for direct substitution with common amine nucleophiles under standard conditions. However, in related systems, such as 3-bromo-2-nitrobenzo[b]thiophene, reactions with amines have been shown to yield the corresponding amino-substituted products. rsc.org Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a more general and powerful method for the direct amination of aryl halides, including brominated thiophenes, and are compatible with a wide range of amine nucleophiles. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These methods can be adapted to introduce an amino group onto the 2,5-dibromothiophene scaffold.

The Suzuki-Miyaura coupling reaction traditionally forms C-C bonds by coupling an organoboron compound with an organic halide. youtube.comorganic-chemistry.orgyoutube.com This reaction can be adapted to form C-N bonds. One approach involves using a nitrogen-containing boronic acid, such as 4-aminophenylboronic acid, to couple with the brominated thiophene. This would result in an aminophenyl-substituted thiophene rather than directly yielding this compound.

More recently, innovative methods such as "aminative Suzuki-Miyaura coupling" have been developed. snnu.edu.cnnih.gov This three-component reaction unites the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways, reacting an aryl halide, a boronic acid, and an amination reagent in a single pot to form a diaryl amine. snnu.edu.cnnih.gov While not a direct route to the title compound, these methodologies highlight the versatility of Suzuki coupling in C-N bond formation. The reaction of bromothiophenes with aniline (B41778) boron reagents has also been demonstrated to be effective. unimib.it

| Reaction | Coupling Partners | Catalyst System | Key Feature | Reference |

| Suzuki-Miyaura Coupling | Bromothiophene, Aniline Boronic Acid | Pd(0) catalyst, Base | Forms an N-aryl bond directly from boron-based reagents. | unimib.it |

| Aminative Suzuki-Miyaura Coupling | Aryl Halide, Boronic Acid, Amination Reagent | Palladium with bulky phosphine (B1218219) ligand | A three-component reaction forming C-N-C linked products. | snnu.edu.cnnih.gov |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov To form a C-N bond leading to an amine, an aminostannane (B14696203) (an organotin compound where tin is bonded to a nitrogen atom) would be required as the coupling partner for 2,5-dibromothiophene.

While the Stille reaction is most commonly used for C-C bond formation, its principles can be extended to C-N bond formation. The catalytic cycle involves oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the organotin amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org However, the high toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.orgnih.gov

| Reaction | Coupling Partners | Catalyst | Key Features | Reference |

| Stille Coupling | 2,5-Dibromothiophene, Organotin Amine | Pd(0) complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups; aminostannane transfers the amino group. | wikipedia.orgorganic-chemistry.orgnih.gov |

Amine Introduction via Cross-Coupling Reactions

Other Palladium-Catalyzed Amination Routes

While the reduction of a nitro group on the thiophene ring is a common method for synthesizing aminothiophenes, palladium-catalyzed amination reactions represent a powerful and versatile alternative for forming carbon-nitrogen bonds. The most prominent of these is the Buchwald-Hartwig amination, which facilitates the coupling of an amine with an aryl halide or triflate. wikipedia.org

For the synthesis of this compound, this methodology could theoretically be applied to a tri-halogenated thiophene precursor, such as 2,3,5-tribromothiophene. In this scenario, the reaction would aim for the selective amination at the C3 position. The reaction involves a catalytic cycle with a palladium complex, where a phosphine ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps. wikipedia.org

The choice of ligand, palladium precursor, base, and solvent is critical for the success and selectivity of the reaction. Sterically hindered biaryl phosphine ligands (such as XPhos or SPhos) have been developed to improve catalyst activity, allowing for reactions to proceed under milder conditions and with a broader range of substrates. nih.gov An ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine or an ammonium salt, is often used, as the direct use of ammonia gas can be challenging. semanticscholar.org Following the C-N coupling reaction, a hydrolysis step is required to reveal the primary amine.

Key components and typical conditions for a hypothetical Buchwald-Hartwig amination to produce the target compound are summarized in the table below.

Table 1: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | XPhos, SPhos, BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Stabilizes the palladium center and facilitates the key steps of the catalytic cycle. wikipedia.org |

| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Caesium carbonate), K₃PO₄ (Potassium phosphate) | Activates the amine nucleophile and neutralizes the hydrogen halide formed. |

| Amine Source | NH₃ (Ammonia), (NH₄)₂SO₄ (Ammonium sulfate), Benzophenone imine | Provides the nitrogen atom for the new C-N bond. semanticscholar.org |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | Provides a medium for the reaction; must be anhydrous. |

| Starting Material | 2,3,5-Tribromothiophene | The aryl halide substrate containing the leaving group for the coupling reaction. |

Purification and Isolation Techniques in this compound Synthesis

Column Chromatography: Flash column chromatography is a widely used technique for purifying organic compounds. youtube.com For aminothiophenes, silica (B1680970) gel is the standard stationary phase. However, the acidic nature of silica can lead to strong adsorption of the basic amine product, resulting in poor separation and recovery. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (B128534) (typically 1-3%). rochester.edu Alternatively, amine-functionalized silica gel can be used for better performance in separating basic compounds. biotage.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the polarity being gradually increased to elute the product. researchgate.net

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases with temperature, the desired compound forms crystals, while impurities remain dissolved in the solvent. researchgate.net For aminothiophenes, common recrystallization solvents include alcohols like ethanol or methanol. The choice of solvent is critical and is often determined empirically to maximize the yield and purity of the final product.

Acid-Base Extraction: This technique leverages the basicity of the amine functional group. The crude product mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). This organic solution is then washed with an aqueous acidic solution (e.g., dilute HCl). The basic amine is protonated to form an ammonium salt, which is soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer. The aqueous layer is then separated and neutralized with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. orgsyn.org This method is particularly effective for removing non-basic impurities.

Table 2: Summary of Purification Techniques

| Technique | Principle of Separation | Common Application/Solvents |

|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. youtube.com | Separation from byproducts and unreacted starting materials. Eluents: Hexane/Ethyl Acetate gradients, often with triethylamine. rochester.eduresearchgate.net |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step to obtain high-purity crystalline solid. Solvents: Ethanol, Methanol. researchgate.net |

| Acid-Base Extraction | Partitioning of the basic amine between an organic solvent and an aqueous acidic solution based on its ability to form a water-soluble salt. orgsyn.org | Removal of neutral or acidic impurities from the crude product. Solvents: Dichloromethane/aqueous HCl. |

Reactivity and Derivatization of 2,5 Dibromothiophen 3 Amine

Reactions Involving Thiophene (B33073) Ring Halogen Atoms (Bromine at C-2 and C-5)

The carbon-bromine bonds at the C-2 and C-5 positions are the most reactive sites for derivatization, enabling the formation of new carbon-carbon bonds.

Cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine atoms on 2,5-Dibromothiophen-3-amine are excellent substrates for such transformations. While specific studies on this compound are limited, extensive research on the closely related compound, 2,5-dibromo-3-hexylthiophene (B54134), provides significant insight into the expected reactivity. Palladium-catalyzed reactions are particularly effective for these transformations researchgate.netmdpi.com.

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid nih.govnih.gov. This method is widely used for the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acids nih.govnih.gov.

Research on analogous compounds like 2,5-dibromo-3-hexylthiophene demonstrates that both mono- and double-arylation can be achieved. Selective mono-arylation can be performed by controlling the stoichiometry of the reagents, typically using one equivalent of the arylboronic acid researchgate.netmdpi.com. Double Suzuki cross-coupling reactions, reacting with an excess of the arylboronic acid, lead to the formation of 2,5-diarylthiophene derivatives nih.govnih.gov. A common catalytic system for this transformation involves Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base, often in a solvent mixture like 1,4-dioxane (B91453) and water mdpi.comnih.gov. The reactivity of different arylboronic acids, bearing either electron-donating or electron-withdrawing substituents, allows for the synthesis of a diverse library of functionalized thiophenes researchgate.net.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 75 | researchgate.netmdpi.com |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 77 | researchgate.netmdpi.com |

| 3-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 2-(3-Acetylphenyl)-5-bromo-3-hexylthiophene | 72 | researchgate.net |

| (3-Chloro-4-fluorophenyl)boronic acid (2.5 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | 71 | nih.gov |

| (4-(Methylthio)phenyl)boronic acid (2.5 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 75 | nih.gov |

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex wikipedia.orglibretexts.org. This reaction is valued for its tolerance of a wide array of functional groups, and the stability of organostannane reagents to air and moisture wikipedia.org. The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product wikipedia.org.

For thiophene derivatives, Stille coupling is a reliable method for creating C-C bonds jcu.edu.au. Common catalysts include Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ with phosphine (B1218219) ligands like P(o-tol)₃ rsc.org. While the toxicity of organotin compounds is a drawback, the reaction's versatility makes it a key tool in the synthesis of complex thiophene-containing materials wikipedia.org.

| Organostannane Reagent | Catalyst System | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene or Dioxane | 90-110 °C | wikipedia.orgrsc.org |

| Alkenyl-Sn(n-Bu)₃ | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90-110 °C | rsc.org |

| Heteroaryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene | 110 °C | jcu.edu.au |

The Kumada coupling, one of the first reported catalytic cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst wikipedia.orgorganic-chemistry.org. This reaction is advantageous for its use of readily available Grignard reagents organic-chemistry.org. Nickel catalysts, such as Ni(dppp)Cl₂, are frequently employed for coupling aryl halides jcu.edu.au.

The reaction mechanism involves oxidative addition of the C-Br bond to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the new C-C bond wikipedia.org. A limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like amines, unless protected) in the substrates organic-chemistry.org. For this compound, protection of the amine group would likely be necessary before subjecting it to Kumada coupling conditions.

| Grignard Reagent | Catalyst | Coupling Type | Reference |

|---|---|---|---|

| Aryl-MgBr | Ni(dppp)Cl₂ | Aryl-Aryl | jcu.edu.au |

| Alkyl-MgCl | Pd(PPh₃)₄ | Aryl-Alkyl | wikipedia.org |

| Vinyl-MgBr | NiCl₂ | Aryl-Vinyl | wikipedia.org |

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc reagent organic-chemistry.org. Organozinc compounds are generally more tolerant of functional groups than their Grignard counterparts, offering a significant advantage uh.edu. This method is effective for coupling primary alkyl, alkenyl, and aryl zinc halides with aryl bromides organic-chemistry.org.

The catalyst system often consists of a palladium source like Pd₂(dba)₃ and a phosphine ligand organic-chemistry.org. The higher functional group tolerance could make the Negishi coupling a suitable method for derivatizing this compound, potentially without the need for protecting the amine group, depending on the specific reaction conditions.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring fishersci.co.uk. Unlike electrophilic aromatic substitution, SₙAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) msu.edu.

In the case of this compound, the amino group (-NH₂) at the C-3 position is an electron-donating group. Electron-donating groups tend to deactivate the aromatic ring toward nucleophilic attack by increasing the electron density of the ring system. Therefore, direct nucleophilic substitution of the bromine atoms on this compound is expected to be difficult and would likely require harsh reaction conditions or very powerful nucleophiles msu.edunih.gov. The reaction is more feasible on thiophene rings that contain strong electron-withdrawing substituents, such as a nitro group nih.gov.

Metalation and Organometallic Reagent Formation (e.g., Thienylzinc Species)

Metalation of brominated thiophenes is a common strategy to introduce new functional groups. In the case of 2,5-dibromothiophene derivatives, selective metal-halogen exchange can be achieved, typically at the more reactive α-position (C-2 or C-5). For instance, treatment of a 2,5-dibromo-3-substituted thiophene with a Grignard reagent can lead to the formation of a thienyl magnesium halide. This organometallic intermediate can then participate in various coupling reactions.

A notable application involves the Grignard reagent-initiated metathesis (GRIM) polymerization. In this process, a 2,5-dibromo-substituted thiophene derivative reacts with a Grignard reagent to form the corresponding thienyl magnesium halides. These species then undergo a nickel-catalyzed coupling reaction to produce polythiophenes. mdpi.com

While direct metalation of this compound to form thienylzinc species is not extensively detailed in the provided context, the general reactivity of dibromothiophenes suggests that such transformations are feasible. The formation of organozinc reagents from halogenated thiophenes is a well-established method for subsequent cross-coupling reactions, such as Negishi coupling. The presence of the amino group would likely require protection prior to metalation to avoid side reactions.

Halogen Dance Reactions

The halogen dance is an intriguing isomerization reaction observed in halogenated aromatic and heteroaromatic compounds, where a halogen atom and a metal atom (typically lithium) exchange positions on the aromatic ring. This reaction has been reported for various dibromothiophenes. kobe-u.ac.jpacs.orgresearchgate.net

For example, 2,5-dibromothiophene can be converted to 2,4-dibromothiophene. kobe-u.ac.jpacs.org This transformation typically involves treatment with a strong base, such as lithium diisopropylamide (LDA) or a magnesium amide base like Mg(TMP)₂·2LiCl. kobe-u.ac.jpacs.org The reaction proceeds through a series of deprotonation and halogen-lithium or halogen-magnesium exchange steps. kobe-u.ac.jpacs.org The regiochemical outcome of the halogen dance can be influenced by the substituents on the thiophene ring and the reaction conditions. kobe-u.ac.jp

While the specific halogen dance reaction of this compound is not explicitly described, the principles observed with other substituted dibromothiophenes suggest its potential to undergo similar rearrangements. The amino group at the C-3 position could influence the regioselectivity of the deprotonation and subsequent halogen migration.

Reactions Involving the Amino Group at C-3 Position

The amino group at the C-3 position of this compound is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions

The primary amine at the C-3 position can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. For instance, the acylation of a primary amine with bromoacetic acid is a key step in certain synthetic strategies. researchgate.net Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would yield sulfonamides. These reactions are crucial for introducing a wide array of functional groups and for the synthesis of more complex molecules.

Alkylation and Reductive Amination

Alkylation of the amino group can be achieved through various methods. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Reductive amination is a versatile one-pot reaction that is highly effective for the synthesis of a wide range of substituted amines. wikipedia.orgyoutube.com

An example of a related transformation is the simultaneous reductive amination and coupling of a dialdehyde with an amino-containing motif to generate more complex structures. nih.gov

Condensation Reactions for Schiff Base Formation

The amino group of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. eijppr.comwjpsonline.comekb.eg This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.comwjpsonline.com The formation of Schiff bases is often catalyzed by mild acids. wjpsonline.comyoutube.com Aromatic aldehydes with effective conjugation tend to form more stable Schiff bases. wjpsonline.com These compounds are important in various fields due to their diverse biological activities and applications as ligands in coordination chemistry. wjpsonline.comekb.eg

Formation of Amides and Other Nitrogen-Containing Functional Groups

The amino group serves as a precursor for the synthesis of various other nitrogen-containing functional groups. As mentioned, acylation leads to the formation of amides. youtube.comyoutube.com This can be achieved by reacting the amine with a carboxylic acid, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), or with more reactive carboxylic acid derivatives like acid chlorides. mdpi.com The formation of amides is a fundamental reaction in peptide synthesis and in the preparation of numerous pharmaceuticals and functional materials. rsc.org

Beyond simple amides, the amino group can be transformed into other functionalities. For example, diazotization followed by substitution reactions could introduce a range of different substituents at the C-3 position. The versatility of the amino group makes this compound a valuable starting material for creating a library of thiophene derivatives with diverse properties and potential applications.

Polymerization Reactions Utilizing this compound as a Monomer

This compound is a potential monomer for the synthesis of functionalized polythiophenes. The presence of the amino group on the polymer backbone can impart new properties, such as altered solubility, electrochemical behavior, and the potential for post-polymerization modification. However, the direct polymerization of this monomer is challenging due to the reactivity of the amino group, which can interfere with common polymerization mechanisms.

The synthesis of conductive polymers from 2,5-dibromothiophene monomers is typically achieved through dehalogenative polycondensation reactions, often catalyzed by transition metals like nickel or palladium. These methods include Yamamoto, Stille, and Suzuki polycondensations. For these reactions to proceed efficiently, the monomer must be stable to the reaction conditions and not inhibit the catalyst.

The primary amino group in this compound poses a significant challenge for these polymerization methods. It can act as a Lewis base and coordinate to the metal catalyst, thereby inhibiting its catalytic activity. Furthermore, under certain conditions, the N-H bond can undergo oxidative addition to the metal center, leading to undesired side reactions.

To overcome these challenges, a protecting group strategy is often necessary. nih.govcreative-peptides.combiosynth.com The amine can be protected with a group that is stable to the polymerization conditions and can be removed after the polymer has been formed. Common protecting groups for amines include acetyl, tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability and the conditions required for its removal, which should not degrade the polymer backbone.

An alternative approach is the direct polymerization of the unprotected monomer under carefully controlled conditions. This would require the development of a catalytic system that is tolerant to the primary amino group. While challenging, this approach would be more atom-economical and avoid the additional steps of protection and deprotection. Research in this area is ongoing, with a focus on designing new ligands and catalysts that can operate in the presence of functional groups like amines.

The following table outlines potential strategies for the synthesis of conductive polymers from this compound:

| Polymerization Method | Monomer | Catalyst/Reagents | Key Considerations |

| Suzuki Polycondensation | N-protected this compound and a diboronic acid ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Requires protection of the amine. Allows for the synthesis of alternating copolymers. |

| Yamamoto Polycondensation | N-protected this compound | Ni(0) complex (e.g., Ni(COD)₂) | Requires protection of the amine. Leads to homopolymers. |

| Stille Polycondensation | N-protected this compound and a distannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Requires protection of the amine and the use of toxic organotin reagents. |

Regioregularity, specifically the head-to-tail (HT) coupling of monomer units, is crucial for achieving high charge carrier mobility in poly(3-substituted thiophenes). The Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing highly regioregular poly(3-alkylthiophenes). cmu.edutdl.orgresearchgate.net This method involves the treatment of a 2,5-dibromo-3-alkylthiophene with a Grignard reagent to form a mixture of magnesiated intermediates, followed by polymerization with a nickel catalyst.

The direct application of the GRIM method to this compound is problematic. The acidic proton of the primary amine would be readily deprotonated by the Grignard reagent, consuming the reagent and forming an unreactive magnesium amide. This would prevent the desired halogen-magnesium exchange at the C-Br positions.

Therefore, for the synthesis of regioregular poly(3-aminothiophene), protection of the amino group is essential before attempting GRIM polymerization. The protected monomer, such as N-Boc-2,5-dibromothiophen-3-amine, could then be subjected to the GRIM polymerization conditions. After polymerization, the protecting group would be removed to yield the desired regioregular poly(3-aminothiophene).

The table below summarizes the key aspects of synthesizing regioregular polymers from this compound:

| Method | Monomer | Reagents | Outcome |

| GRIM Polymerization | N-protected this compound | 1. Grignard reagent (e.g., t-BuMgCl). 2. Ni catalyst (e.g., Ni(dppp)Cl₂). | Formation of a regioregular protected poly(3-aminothiophene). |

| Post-polymerization Deprotection | Regioregular protected poly(3-aminothiophene) | Acid or other appropriate reagent for deprotection. | Yields the final regioregular poly(3-aminothiophene). |

Spectroscopic and Structural Characterization of 2,5 Dibromothiophen 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of thiophene (B33073) derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) of protons and carbons provide a complete picture of the molecular connectivity. For derivatives such as N-(2,5-dibromothiophen-3-yl)acetamide, NMR analysis is crucial for confirming the structure.

The ¹H NMR spectrum of a 2,5-dibromothiophen-3-amine derivative is characterized by signals corresponding to the thiophene ring proton, the amine or amide protons, and any substituents.

In the case of the parent 2,5-dibromothiophene (B18171), the two protons at positions 3 and 4 are chemically equivalent and appear as a singlet at approximately δ 6.83 ppm. When a substituent is introduced at the 3-position, as in N-(2,5-dibromothiophen-3-yl)acetamide, the remaining proton at the C-4 position typically appears as a singlet. Its chemical shift is influenced by the electronic nature of the substituent at C-3. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, which can influence the electron density of the thiophene ring.

The spectrum of an acetamide (B32628) derivative would also feature a broad singlet for the amide proton (N-H), typically in the δ 7.0-9.5 ppm range, with its exact position being dependent on solvent and concentration. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet, usually in the δ 2.0-2.3 ppm region.

For comparison, the ¹H NMR spectrum of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, shows the amide proton signal at δ 9.32 ppm. nih.gov This illustrates the typical downfield chemical shift for such protons.

Table 1: Typical ¹H NMR Chemical Shifts for 2,5-Dibromothiophene Derivatives

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-4 | 6.5 - 7.5 | Singlet |

| Amide N-H | 7.0 - 9.5 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For a derivative like N-(2,5-dibromothiophen-3-yl)acetamide, distinct signals are expected for the four carbons of the thiophene ring, the carbonyl carbon, and the methyl carbon of the acetyl group.

The carbons directly attached to the bromine atoms (C-2 and C-5) are expected to be significantly shielded compared to unsubstituted thiophene and appear at approximately δ 110-115 ppm. The C-3 carbon, bonded to the nitrogen atom, would appear further downfield. The C-4 carbon's chemical shift would also be influenced by the adjacent substituents. The carbonyl carbon of the acetamide group typically resonates in the δ 165-170 ppm region, while the methyl carbon appears upfield, around δ 20-25 ppm.

For instance, in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide carbonyl carbon is observed at δ 167.16 ppm, and the nitrile carbon appears at δ 114.45 ppm, showcasing the typical ranges for these functional groups. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for N-(2,5-dibromothiophen-3-yl)acetamide

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-Br) | 110 - 115 |

| C-3 (C-N) | 130 - 145 |

| C-4 | 120 - 130 |

| C-5 (C-Br) | 110 - 115 |

| C=O | 165 - 170 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In a derivative of this compound, a COSY spectrum would be relatively simple but could confirm coupling between the N-H proton and the C-4 proton if such coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For N-(2,5-dibromothiophen-3-yl)acetamide, an HSQC spectrum would show a cross-peak connecting the C-4 proton signal to the C-4 carbon signal and another cross-peak linking the methyl protons to the methyl carbon. This is a definitive way to assign the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is extremely useful for identifying quaternary carbons and piecing together the molecular skeleton. For N-(2,5-dibromothiophen-3-yl)acetamide, key HMBC correlations would be expected from:

The N-H proton to the C-3 and C-4 carbons of the thiophene ring, and to the carbonyl carbon.

The C-4 proton to the C-2, C-3, and C-5 carbons.

The methyl protons to the carbonyl carbon.

These correlations would provide unequivocal evidence for the connectivity of the acetamido group to the C-3 position of the 2,5-dibromothiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₄H₃Br₂NS), the presence of two bromine atoms and a sulfur atom gives it a very specific and unique exact mass. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: Calculated Exact Masses for Molecular Ions

| Compound | Formula | Isotope Combination | Calculated Exact Mass (Da) |

|---|---|---|---|

| This compound | C₄H₃⁷⁹Br₂NS | Both ⁷⁹Br | 254.8458 |

| C₄H₃⁷⁹Br⁸¹BrNS | One ⁷⁹Br, one ⁸¹Br | 256.8438 | |

| C₄H₃⁸¹Br₂NS | Both ⁸¹Br | 258.8417 | |

| N-(2,5-dibromothiophen-3-yl)acetamide | C₆H₅⁷⁹Br₂NOS | Both ⁷⁹Br | 296.8564 |

| C₆H₅⁷⁹Br⁸¹BrNOS | One ⁷⁹Br, one ⁸¹Br | 298.8544 |

In electron ionization mass spectrometry (EI-MS), the molecular ion fragments in a reproducible manner, providing a "fingerprint" that can aid in structure elucidation. The fragmentation of this compound and its derivatives would be dictated by the presence of the thiophene ring, the bromine atoms, and the amino/amido group.

Isotopic Pattern: A key feature in the mass spectrum of any compound containing two bromine atoms is the characteristic isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion region will show three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

Amine Fragmentation: For the parent amine, a common fragmentation pathway is alpha-cleavage, which for aromatic amines can involve the loss of a hydrogen atom or cleavage of the ring. Loss of HCN from the ring is also a possibility. miamioh.edu

Acetamide Fragmentation: For an acetamide derivative, a prominent fragmentation pathway is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement or the cleavage of the amide bond to lose the acetyl group (CH₃CO•, 43 Da), resulting in the formation of the stable amine fragment ion. The peak corresponding to the [M-42]⁺ or [M-43]⁺ ion is often significant in the spectra of acetamides.

Thiophene Ring Fragmentation: The stable aromatic thiophene ring can fragment through the loss of substituents (like Br• or the entire amino/amido group) or through ring cleavage, which might involve the loss of fragments like HCS⁺.

The analysis of these fragments and their relative abundances allows for the confirmation of the proposed molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound and its derivatives, IR spectroscopy provides definitive evidence for the presence of the thiophene ring, the primary amine group, and the carbon-bromine bonds.

Characteristic Vibrational Modes of Thiophene Ring

The thiophene ring, as a five-membered heterocyclic aromatic system, exhibits several characteristic vibrational modes. iosrjournals.org The aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. iosrjournals.orgglobalresearchonline.net Due to the substitution pattern of this compound, a single C-H bond remains on the ring (at position 4), which would be expected to produce a weak to medium absorption band in this region.

The stretching vibrations of the carbon-carbon double bonds (C=C) and carbon-carbon single bonds (C-C) within the thiophene ring are generally observed in the 1650–1400 cm⁻¹ range. globalresearchonline.net Specifically, five-membered heteroaromatic rings often show two bands near 1590 and 1400 cm⁻¹. globalresearchonline.net The C-H in-plane bending modes for thiophenes are typically found between 1300 cm⁻¹ and 1000 cm⁻¹, while the out-of-plane bending vibrations occur in the 1000–750 cm⁻¹ range. iosrjournals.org The carbon-sulfur (C-S) stretching vibrations are more difficult to assign definitively but are generally weak and appear at lower frequencies, often between 850 and 600 cm⁻¹. iosrjournals.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Weak to Medium |

| C=C Ring Stretch | 1590–1400 | Medium to Strong |

| C-H In-plane Bend | 1300–1000 | Medium |

| C-H Out-of-plane Bend | 1000–750 | Strong |

| C-S Stretch | 850–600 | Weak |

Identification of Amine and Bromine Functional Groups

The primary amine (-NH₂) group attached to the thiophene ring gives rise to several distinct and characteristic absorption bands. Primary amines typically show two N-H stretching bands in the 3500–3300 cm⁻¹ region. openstax.orgwpmucdn.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org For aromatic amines, these bands are often observed at slightly higher frequencies compared to aliphatic amines. libretexts.orgnih.gov

Another key feature of a primary amine is the N-H bending vibration (scissoring), which produces a medium to strong absorption band in the 1650–1580 cm⁻¹ region. orgchemboulder.comwikieducator.org The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335–1250 cm⁻¹ range. libretexts.orgorgchemboulder.com A broad N-H wagging band can also be observed for primary amines between 910 and 665 cm⁻¹. orgchemboulder.com

The bromine substituents are identified by their C-Br stretching vibration. This absorption occurs at low frequencies due to the high mass of the bromine atom. The characteristic C-Br stretch is found in the fingerprint region, typically between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.orgmissouri.edu

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500–3300 (two bands) | Medium |

| N-H Bend (Scissoring) | 1650–1580 | Medium to Strong | |

| C-N Stretch | 1335–1250 | Strong | |

| N-H Wag | 910–665 | Broad, Strong | |

| Bromoalkane (-Br) | C-Br Stretch | 690–515 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily transitions involving π-electrons in conjugated systems. This technique is particularly useful for characterizing the electronic structure of aromatic and highly conjugated compounds like this compound.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of thiophene derivatives is dominated by π → π* electronic transitions within the aromatic ring. mdpi.com Unsubstituted thiophene exhibits a primary absorption band around 235 nm. nii.ac.jp The introduction of substituents onto the thiophene ring can significantly alter the absorption characteristics, causing shifts in the absorption maximum (λ_max) and changes in the molar absorptivity (ε).

In this compound, both the amine (-NH₂) and bromine (-Br) substituents act as auxochromes, which are groups that modify the light-absorbing properties of a chromophore (the thiophene ring). The amine group is a powerful electron-donating group with a lone pair of electrons on the nitrogen atom that can be delocalized into the thiophene π-system. This extension of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com As the energy required for the π → π* transition decreases, the absorption shifts to a longer wavelength, an effect known as a bathochromic or "red" shift. youtube.com

X-ray Diffraction Crystallography

Determination of Solid-State Molecular Structure and Conformation

While a specific crystal structure for this compound is not widely reported, its solid-state structure can be inferred from the known structures of thiophene and its derivatives. The thiophene ring itself is a planar, five-membered aromatic system. wikipedia.org It is expected that the core C₄S ring of this compound would maintain this planarity.

The conformation of the molecule will be influenced by the substituents. The amine group and the bromine atoms lie in or very close to the plane of the thiophene ring to maximize electronic conjugation. The solid-state packing of these molecules is dictated by intermolecular forces. Key interactions would likely include:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, forming N-H···N or N-H···S interactions with neighboring molecules.

Halogen Bonding: The bromine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The planar aromatic thiophene rings can stack on top of one another, a common packing motif in thiophene oligomers that is crucial for charge transport properties in organic electronics. researchgate.net

Studies on related brominated thiophene molecules show that they can adopt different conformations and packing arrangements depending on the substrate and intermolecular forces. nih.gov The interplay of these non-covalent interactions determines the final crystal lattice, influencing the material's physical properties.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In derivatives of 2,5-dibromothiophene, the bromine atoms can participate in such interactions. For instance, in the crystal structure of 2,5-dibromo-3,4-dinitrothiophene (B14878), the solid-state assembly is characterized by halogen-bonding interactions between the bromine atoms and the oxygen atoms of the nitro groups of neighboring molecules. This demonstrates the capability of bromine on the thiophene ring to act as a halogen bond donor.

The strength of halogen bonding is known to follow the trend Cl < Br < I. Computational studies on various halothiophene derivatives have quantified these interactions. For complexes involving brominated thiophenes, the interaction energies are significant, indicating their crucial role in the stability of the crystal lattice. The geometry of these bonds is typically linear, with the C-Br•••Y angle approaching 180°, where Y is the halogen bond acceptor (e.g., O, N, or another halogen).

In the case of this compound, the amino group introduces the possibility of hydrogen bonding, where the N-H protons can act as hydrogen bond donors and the nitrogen lone pair can act as an acceptor. This would lead to the formation of N-H•••N or N-H•••S hydrogen bonds between adjacent molecules. Furthermore, the amino group can also act as a halogen bond acceptor, with the nitrogen atom interacting with a bromine atom of a neighboring molecule (C-Br•••N).

To provide a quantitative perspective based on closely related structures, the following table summarizes typical intermolecular interaction parameters observed in brominated thiophene derivatives. These values are indicative of the types of interactions that could be expected for this compound.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Interaction Energy (kJ/mol) |

|---|---|---|---|---|

| Halogen Bond | C-Br•••O | ~3.0 - 3.4 | ~160 - 175 | -10 to -20 |

| Halogen Bond | C-Br•••N | ~3.0 - 3.3 | ~165 - 180 | -15 to -25 |

| Halogen Bond | C-Br•••Br-C | ~3.4 - 3.7 | Type I: ~180 Type II: ~90 | -5 to -10 |

| Hydrogen Bond | N-H•••N | ~2.9 - 3.2 | ~150 - 170 | -15 to -30 |

| Hydrogen Bond | N-H•••S | ~3.3 - 3.6 | ~140 - 160 | -5 to -15 |

It is important to note that the actual intermolecular interactions and their precise geometries in this compound can only be definitively determined through experimental methods such as single-crystal X-ray diffraction or through high-level computational modeling specific to this molecule. The presence of both a strong halogen bond donor (bromine) and a versatile hydrogen bonding group (amine) suggests a complex and interesting supramolecular chemistry for this compound.

Computational and Theoretical Investigations of 2,5 Dibromothiophen 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pku.edu.cn It is a widely used approach for calculating molecular properties due to its balance of accuracy and computational efficiency. fu-berlin.deimperial.ac.uknih.gov DFT calculations for 2,5-Dibromothiophen-3-amine are instrumental in elucidating its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For molecules like this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed to achieve an accurate optimized geometry. mdpi.comnih.gov

The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, calculations would determine the precise lengths of the C-S, C-C, C-Br, C-N, and N-H bonds, as well as the angles between them. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comnih.gov Studies on similar thiophene (B33073) derivatives have shown good agreement between DFT-calculated geometries and experimental results. researchgate.netnih.gov Conformational analysis, particularly concerning the rotation of the amine (-NH₂) group, can also be performed to identify the most stable orientation and the energy barriers associated with its rotation. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bond. |

| Bond Angle | The angle formed between three connected atoms across two bonds. | Determines the overall shape and steric properties of the molecule. |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and rotational orientation of molecular subgroups. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amine group, while the LUMO may be distributed across the entire π-conjugated system, including the bromine atoms. DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic behavior. rroij.comresearchgate.net

| Parameter | Definition | Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's electron-donating ability. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's electron-accepting ability. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. chemrxiv.orglibretexts.org It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.netyoutube.com

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.netyoutube.com

Green: Represents areas with a neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding. researchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived based on conceptual DFT. These descriptors quantify the molecule's reactivity and stability. mdpi.comscielo.org.mx

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.netmdpi.com

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; related to stability. |

| Electrophilicity Index (ω) | ω = (ELUMO + EHOMO)² / (8 * (ELUMO - EHOMO)) | Quantifies the electrophilic nature of a molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study excited states and predict spectroscopic properties, such as UV-Vis absorption spectra. rsc.orgnih.gov

TD-DFT calculations can predict the electronic transitions between the ground state and various excited states. The output provides the excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption peaks. e3s-conferences.org This allows for the theoretical simulation of the UV-Vis spectrum. mdpi.com

For conjugated systems like this compound, the primary electronic transitions are typically π → π* transitions. The accuracy of TD-DFT predictions often depends on the choice of the functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.govmdpi.comresearchgate.net Comparing the theoretically predicted spectrum with an experimentally measured one helps in assigning the observed absorption bands to specific electronic transitions. rsc.orgrsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ulisboa.ptmdpi.com For this compound, MD simulations can provide detailed insights into its dynamic behavior, which is crucial for understanding its interactions in various chemical and biological environments. The simulation process involves creating a simulation box containing the molecule of interest, often with solvent molecules, and then solving Newton's equations of motion for the system. ulisboa.ptmdpi.com This allows for the observation of the molecule's evolution over time, providing data on its structural changes and interactions. ulisboa.pt

The typical workflow for an MD simulation of this compound would involve:

System Setup: A simulation box is created, and molecules of this compound are placed within it, often along with a chosen solvent to mimic solution conditions. ulisboa.ptnih.gov

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries. ulisboa.pt

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the system's properties like potential energy and density to stabilize. mdpi.com

Production Run: Following equilibration, the simulation is run for a specific duration (from nanoseconds to microseconds) to collect data on the trajectories of all atoms. nih.gov This trajectory data is then analyzed to understand various dynamic properties. nih.gov

Conformational Flexibility and Solvent Effects

The conformational flexibility of this compound, particularly the rotation around the C-N bond and the orientation of the amine group relative to the thiophene ring, is critical to its chemical reactivity and intermolecular interactions. MD simulations are an ideal tool to explore this flexibility. By analyzing the simulation trajectory, one can map the potential energy surface associated with bond rotations and identify the most stable conformers.

Solvent effects play a significant role in determining the preferred conformation and reactivity of molecules. nih.gov MD simulations explicitly model solvent molecules, providing a detailed picture of how the solvent interacts with the solute. For this compound, simulations in different solvents (e.g., polar protic like water, polar aprotic like acetonitrile, and nonpolar like hexane) could reveal:

Solvation Shell Structure: How solvent molecules arrange around the electron-rich sulfur atom, the electronegative bromine atoms, and the hydrogen-bonding capable amine group.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group and protic solvent molecules.

Conformational Preference: How the solvent stabilizes certain conformations over others. For instance, a polar solvent might stabilize a more polar conformer of the molecule.

Insights from these simulations can connect experimental observations with the underlying molecular mechanisms, explaining, for example, reversals in reactivity orders when changing solvents. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides methods to predict spectroscopic parameters with a useful degree of accuracy, aiding in the identification and structural elucidation of molecules. nih.govdtic.mil For this compound, these predictions can be benchmarked against experimental data or used to interpret complex spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using quantum mechanical methods, most notably Density Functional Theory (DFT). nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uk

The process typically involves:

Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). modgraph.co.uk

Performing a GIAO calculation on the optimized geometry to obtain the absolute isotropic shielding values for each nucleus.

Calculating the chemical shifts by referencing the computed shielding values to that of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Predicted chemical shifts can help assign peaks in an experimental spectrum. While DFT methods can predict proton and carbon shifts with reasonable accuracy (rms errors often around 0.2 ppm for ¹H), deviations can occur, especially for protons attached to heteroatoms like the NH protons in an amine group. nih.govmodgraph.co.uk

Illustrative Predicted ¹H NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| H (Thiophene Ring) | 6.5 - 7.5 |

Note: This table is illustrative, showing typical ranges for such protons. Actual values would be generated from specific DFT calculations.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, which helps in assigning the absorption bands in an experimental IR spectrum. researchgate.net These calculations are typically performed using DFT or Hartree-Fock methods. researchgate.net

The calculation provides a list of vibrational frequencies corresponding to specific atomic motions, such as stretching, bending, wagging, and rocking. dtic.milresearchgate.net It is a common practice to apply a scaling factor to the computed frequencies to better match experimental values, as theoretical calculations often overestimate them due to the harmonic approximation and basis set limitations. dtic.mil

For this compound, key vibrational modes of interest would include:

N-H stretching and bending of the amine group.

C-Br stretching.

Thiophene ring stretching and deformation modes.

C-N stretching.

Illustrative Predicted IR Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3500 |

| C-H Stretch (Thiophene) | 3100 - 3200 |

| N-H Bend | 1600 - 1650 |

| C=C Stretch (Thiophene Ring) | 1400 - 1500 |

| C-N Stretch | 1250 - 1350 |

Note: This table provides representative frequency ranges for the functional groups in this compound. Precise values are obtained from quantum chemical computations. dtic.milresearchgate.net

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Organic Electronic Materials

The strategic placement of reactive bromine atoms and an electronically active amine group makes 2,5-Dibromothiophen-3-amine a valuable precursor for a range of organic electronic materials. These materials are integral to the fabrication of next-generation electronic devices that are lightweight, flexible, and solution-processable.

Organic Semiconductors for Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is heavily reliant on the charge transport characteristics of the organic semiconductor used. Polythiophenes and their derivatives are a prominent class of materials for OFETs due to their excellent charge carrier mobility and environmental stability.

The incorporation of the 3-aminothiophene unit, derived from this compound, into a polythiophene backbone can significantly influence the material's properties. The amine group, being an electron-donating group, can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This modification can facilitate more efficient hole injection from the electrodes into the semiconductor layer, a critical factor for p-type transistor performance. Research into functionalized polythiophenes has shown that the introduction of various substituents at the 3-position of the thiophene (B33073) ring is a powerful strategy to tailor the electronic properties of the resulting polymers. While specific performance data for polymers synthesized directly from this compound in OFETs is not extensively detailed in readily available literature, the principles of molecular engineering suggest its potential. For instance, the synthesis of regioregular polythiophenes with functional groups at the 3-position is a well-established method to create materials for new electrical applications, including field-effect transistors. cmu.edu The general properties of various functionalized polythiophenes in OFETs are summarized in the table below.